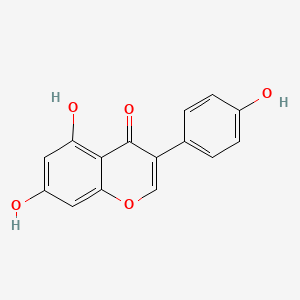

Genistein

Cat. No. B7721466

Key on ui cas rn:

690224-00-1

M. Wt: 270.24 g/mol

InChI Key: TZBJGXHYKVUXJN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08742141B2

Procedure details

Compound 22 was prepared following the general procedure described by Wähälä K. and Hase T. A., Heterocycles 28:183-86 (1989), herein incorporated by reference in its entirety. To a 50 mL round bottom flask was added genistein (270 mg, 1 mmol) and ammonium formate (1.08 g, 4 mmol). The flask was purged with N2, followed by addition of methanol (20 mL) and 10% Pd/C (255 mg). Upon consumption of the starting material (measured by reverse phase HPLC), the reaction mixture was passed through a pad of silica gel with EtOAc/Hex as the eluent. The solvent was concentrated in vacuo to afford crude 22. Purified by recrystallization from CHCl3/MeOH to afford 22 (144 mg, 53%) as brown crystals. Analytical data for isoflavanone 22: 1H NMR (500 MHz, DMSO) δ 12.19 (s, 1H), 10.84 (br s, 1H), 9.42 (br s, 1H), 7.08 (d, J=8.5 Hz, 2H), 6.73 (d, J=8.5 Hz, 2H), 5.91-5.90 (s, 2H), 4.53 (d, J=6.5 Hz, 2H), 4.00 (t, J=6.5 Hz, 1H); 13C NMR (125 MHz, DMSO) δ 197.6, 167.4, 164.6, 163.6, 157.4, 130.4, 126.3, 116.0, 102.5, 96.9, 95.5, 49.9; LCMS: Mass calculated for C15H12O5, [M+H]+, 273. Found 273.

[Compound]

Name

Heterocycles

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

53%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[C:14]([OH:18])=[CH:13][C:12]([OH:19])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:20])[CH:2]=1.C([O-])=O.[NH4+]>>[OH:18][C:14]1[CH:13]=[C:12]([OH:19])[CH:11]=[C:10]2[C:15]=1[C:16](=[O:17])[CH:7]([C:6]1[CH:5]=[CH:4][C:3]([OH:20])=[CH:2][CH:1]=1)[CH2:8][O:9]2 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

Heterocycles

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

270 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O

|

|

Name

|

|

|

Quantity

|

1.08 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-].[NH4+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Compound 22 was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was purged with N2

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by addition of methanol (20 mL) and 10% Pd/C (255 mg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon consumption of the starting material (measured by reverse phase HPLC)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solvent was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford crude 22

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purified by recrystallization from CHCl3/MeOH

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C2C(C(COC2=CC(=C1)O)C1=CC=C(C=C1)O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 144 mg | |

| YIELD: PERCENTYIELD | 53% | |

| YIELD: CALCULATEDPERCENTYIELD | 52.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |